Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate
Description
Methyl 1H-naphtho[2,3-d]imidazole-2-carboxylate is a heterocyclic compound featuring a fused naphthalene-imidazole core with a methyl ester substituent at the 2-position. This structure combines aromaticity from the naphthalene system with the electron-rich imidazole ring, making it a promising scaffold for medicinal chemistry and materials science. The ester group enhances solubility and serves as a modifiable handle for further derivatization.
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 1H-benzo[f]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-14-10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7H,1H3,(H,14,15) |
InChI Key |
RHGIPHYOXOMDRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC3=CC=CC=C3C=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 2,3-Diaminonaphthalene and Diethyl Malonate in Acidic Medium
One of the principal methods reported for preparing compounds structurally related to Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate involves the condensation of 2,3-diaminonaphthalene with diethyl malonate under acidic conditions. This method has been described in recent literature as a straightforward approach to obtain naphthoimidazole derivatives with carboxylate functionalities.
Procedure Overview : The reaction involves refluxing 2,3-diaminonaphthalene with diethyl malonate in an acidic medium, typically under conventional heating or using a synthesis reactor. The acidic environment facilitates cyclization and decarboxylation steps leading to the formation of the imidazole ring fused to the naphthalene system.
Yields : Two variations of this method have been reported:
- Conventional refluxing method yielding approximately 70%.
- Synthesis reactor method yielding approximately 75%, indicating slight improvement in efficiency.
Mechanism : The process proceeds via initial formation of an imidazole ring through condensation of the diamine with the malonate ester, followed by a decarboxylation governed mechanistic pathway that stabilizes the product. Computational studies (DFT calculations at B3LYP/6-311++G(d,p) level) support the proposed mechanism and energy profile, confirming the feasibility of the decarboxylation step and ring formation.
Additional Notes : The product formed, 1H-naphtho[2,3-d]imidazole-2-carboxylate methyl ester, is obtained predominantly rather than dimeric species. This method is considered the first reported synthesis of this compound via the decarboxylation pathway, with confirmed crystal structure and spectroscopic characterization.
| Parameter | Details |
|---|---|
| Starting materials | 2,3-Diaminonaphthalene, Diethyl malonate |
| Reaction medium | Acidic medium (specific acid not detailed) |
| Temperature | Reflux conditions or synthesis reactor heating |
| Reaction time | Not explicitly stated (typically several hours) |
| Yield | 70–75% |
| Characterization | X-ray crystallography, DFT studies, absorption spectroscopy |
| Mechanistic insight | Decarboxylation pathway, C-2(sp2)-C-1(sp3) bond formation |
This synthesis is documented in studies published in 2023 and 2022, notably highlighting the unexpected formation of 2-methyl-1H-naphtho[2,3-d]imidazole derivatives via this route.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acidic reflux of 2,3-diaminonaphthalene and diethyl malonate | 2,3-Diaminonaphthalene, Diethyl malonate | Acidic medium, reflux or synthesis reactor | 70–75 | Straightforward, well-characterized product | Requires acidic conditions, heating |
| One-pot visible light mediated synthesis (related benzimidazoles) | o-Phenylenediamine, Isothiocyanates | Room temperature, blue LED irradiation | Up to 92 (for related compounds) | Mild, environmentally friendly, scalable | Not directly reported for target compound |
Experimental Details and Characterization
Purification : The crude product from the acidic reflux method is typically purified by recrystallization or chromatographic techniques to yield analytically pure this compound.
Characterization : Confirmatory techniques include:
- X-ray crystallography to determine the molecular and crystal structure.
- Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments.
- Density Functional Theory (DFT) calculations to support mechanistic insights and electronic structure.
- UV-Vis absorption spectroscopy to evaluate potential sensor applications.
Applications : The compound shows potential as a sensor for pH and hazardous metal ions such as arsenic (As3+), chromium (Cr3+), mercury (Hg2+), cadmium (Cd2+), and lead (Pb2+), indicating its functional versatility beyond synthetic interest.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
Scientific Research Applications
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Spectral and Electronic Properties
Methoxy-Substituted Derivatives
Compounds such as 3-(3-methoxybenzyl)-1-(2-methoxyethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5i) and 3-(4-methoxybenzyl)-analog (5j) () highlight the influence of methoxy groups on NMR signals. The methoxy substituents in these derivatives produce distinct carbon resonances at δ57.5–56.9 ppm in $^{13}\text{C}$-NMR spectra, characteristic of electron-donating groups. In contrast, the methyl ester in the target compound would likely exhibit a carbonyl carbon resonance near δ165–170 ppm, with additional deshielding effects on adjacent aromatic protons due to the electron-withdrawing nature of the ester .
Heteroaromatic Substituents
Derivatives like 3-(pyridin-2-ylmethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5k–5m) () introduce pyridinylmethyl groups, which enhance π-π stacking interactions and solubility in polar solvents. Compared to the methyl ester, these substituents may improve binding affinity in biological systems but reduce metabolic stability due to increased susceptibility to oxidative degradation .
Antiproliferative Activity
The morpholinoethyl-substituted 1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones () demonstrate significant antiproliferative activity, attributed to the morpholine group’s ability to modulate cellular uptake and target kinase interactions. The methyl ester in the target compound may confer similar bioavailability but with differing pharmacokinetics, as esters are prone to hydrolysis in vivo .
Antioxidant Potential
The 2-(3,4-dimethoxyphenyl)-1H-naphtho[2,3-d]imidazole () exhibits antioxidant properties, likely due to the methoxy groups’ radical-scavenging capacity. The methyl ester analog might show reduced antioxidant activity but enhanced electrophilicity, enabling nucleophilic attack in catalytic or therapeutic contexts .
Physical and Thermodynamic Properties
LogP and Solubility
The 1H-naphtho[2,3-d][1,2,3]triazole () has a calculated logP of 1.629, indicative of moderate lipophilicity. Substituting the triazole with an imidazole ring (as in the target compound) would marginally increase logP due to reduced polarity. The methyl ester group further elevates logP compared to hydroxyl- or amine-substituted analogs, balancing solubility and membrane permeability .
Thermodynamic Stability
The chloromethyl derivative 2-(chloromethyl)-1H-naphtho[2,3-d]imidazole () exhibits high reactivity via nucleophilic substitution.
Biological Activity
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.21 g/mol. Its structure features both naphthalene and imidazole rings, which contribute to its unique chemical properties and biological activities. The presence of a carboxylate group enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of naphthoimidazoles can effectively inhibit the growth of pathogenic bacteria, suggesting potential applications as antimicrobial agents in clinical settings .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Naphthoimidazole derivatives have demonstrated efficacy in inhibiting tumor growth in various cancer models. For instance, studies have reported that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific molecular pathways related to cell survival and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:
- Inhibition of DNA Synthesis : The compound can interfere with bacterial DNA synthesis, leading to cell death. This mechanism is crucial for its antimicrobial activity.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant tissues .
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 -
Anticancer Activity : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate, and how do they influence its reactivity?
- The compound consists of a naphthalene core fused to an imidazole ring at positions 2 and 3, with a methyl ester group at position 2 of the imidazole. The electron-rich imidazole nitrogen atoms enhance electrophilic substitution reactivity, while the ester group allows for further functionalization (e.g., hydrolysis to carboxylic acids). Structural confirmation is typically achieved via NMR spectroscopy (1H/13C) and X-ray crystallography to resolve spatial arrangements .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- A widely used method involves condensation of 2,3-diaminonaphthalene with aldehydes or ketones in the presence of oxidizing agents (e.g., Na₂S₂O₅ in DMF). For ester derivatives like this compound, post-synthetic esterification or direct use of methyl glyoxalate in multi-step reactions is employed. Reaction conditions (temperature, solvent, catalyst) are critical for yield optimization, with purification via recrystallization or column chromatography .
Q. How is the purity of synthesized this compound validated?
- Purity is assessed using HPLC (reverse-phase C18 columns, UV detection at 254 nm) and melting point analysis . Spectroscopic techniques like IR (to confirm ester C=O stretches at ~1700 cm⁻¹) and mass spectrometry (to verify molecular ion peaks) are standard. Discrepancies in melting points or spectral data may indicate impurities requiring repurification .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?
- Conflicting NMR or IR data may arise from tautomerism (e.g., prototropic shifts in the imidazole ring) or polymorphism. Use variable-temperature NMR to track tautomeric equilibria or single-crystal X-ray diffraction for unambiguous structural assignment. Computational tools (DFT calculations) can model electronic environments to reconcile experimental observations .
Q. How can the biological activity of this compound be systematically evaluated?
- In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) are first-line tests. For anticancer potential, use cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC₅₀ values. Mechanistic studies involve molecular docking to predict target binding (e.g., tubulin, kinases) and flow cytometry to assess apoptosis. Always include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Q. What reaction mechanisms explain the compound’s participation in heterocyclic transformations?
- The imidazole ring undergoes electrophilic substitution (e.g., nitration at electron-rich positions) and nucleophilic acyl substitution at the ester group. Under basic conditions, the ester hydrolyzes to a carboxylic acid, enabling coupling reactions. Reductive environments (e.g., H₂/Pd-C) may hydrogenate the naphthalene ring, altering conjugation and bioactivity .
Q. How can synthetic yields be improved for large-scale production of this compound?
- Optimize stoichiometry (e.g., 1.2 equivalents of methyl glyoxalate) and employ microwave-assisted synthesis to reduce reaction time. Use flow chemistry for better heat/mass transfer control. Solvent screening (e.g., DMF vs. acetonitrile) and catalyst selection (e.g., p-TsOH vs. acetic acid) can enhance efficiency. Monitor intermediates via TLC to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
